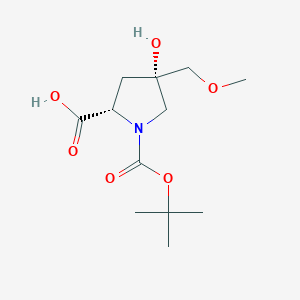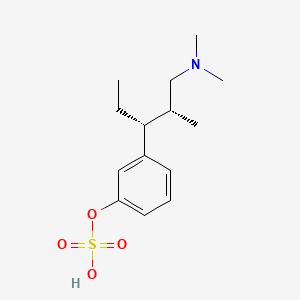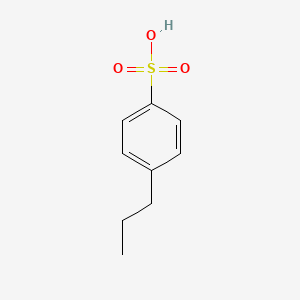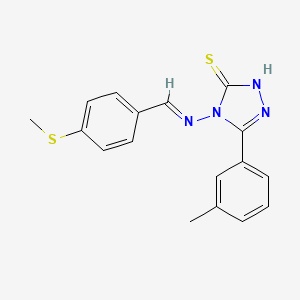
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl group, and a methoxymethyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The protected proline is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position. This can be done using various oxidizing agents.
Methoxymethylation: The hydroxyl group is further modified by introducing a methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the BOC protecting group and the methoxymethyl group can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline can be compared with other similar compounds such as:
N-t-BOC-cis-4-cyanomethyl-L-proline: This compound has a cyanomethyl group instead of a methoxymethyl group, which affects its reactivity and applications.
N-t-BOC-4-methylene-D-proline: The presence of a methylene group in this compound makes it structurally different and influences its chemical behavior.
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline: This compound contains a dichlorocyclopropyl group, which imparts unique properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial production.
Eigenschaften
Molekularformel |
C12H21NO6 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2S,4S)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-6-12(17,7-18-4)5-8(13)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15)/t8-,12-/m0/s1 |
InChI-Schlüssel |
XRYTUYIEAMJOKQ-UFBFGSQYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)O)(COC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)



![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)
![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)
![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)
